3'-Chloro-2,2-dimethyl-5'-fluorobutyrophenone
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Overview
Description
3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone: is a chemical compound with the molecular formula C12H14ClFO and a molecular weight of 228.69 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone typically involves multiple steps, including halogenation and ketone formation. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone: shares structural similarities with other halogenated butyrophenones, such as 3’-Chloro-2,2-dimethylbutyrophenone and 3’-Fluoro-2,2-dimethylbutyrophenone .
Uniqueness:
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTVURXVCVIHAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC(=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642452 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-88-3 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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